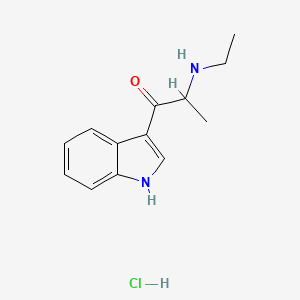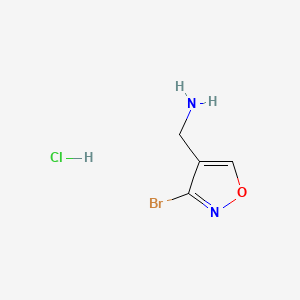
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride typically involves the reaction of indole with a suitable ketone, followed by the introduction of an ethylamino group. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. The specific steps and conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate the compound’s effects on biological systems, including its potential as a stimulant or therapeutic agent.
Medicine: The compound is explored for its potential use in treating various medical conditions, such as neurological disorders.
Industry: The compound may have applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to affect neurotransmitter systems, including dopamine and serotonin, which can lead to its stimulant effects. The specific pathways and targets can vary depending on the concentration and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- 2-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- 2-(ethylamino)-1-(1H-indol-3-yl)butan-1-one hydrochloride
Uniqueness
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is unique due to its specific ethylamino substitution, which can influence its chemical properties and biological effects
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-3-14-9(2)13(16)11-8-15-12-7-5-4-6-10(11)12;/h4-9,14-15H,3H2,1-2H3;1H |
InChI Key |
RAPAXNMAIFQEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CNC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)




![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)


![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)

![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
